

Spectrophotometric comparison of Acid Red 151 and Acid Fuchsin.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 151

Cat. No.: B1583777

[Get Quote](#)

Spectrophotometric Showdown: Acid Red 151 vs. Acid Fuchsin

In the realm of biological staining and dye-based assays, the selection of the appropriate coloring agent is paramount for achieving accurate and reproducible results. This guide provides a detailed spectrophotometric comparison of two commonly used anionic dyes, **Acid Red 151** and Acid Fuchsin, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

At a Glance: Key Physicochemical and Spectrophotometric Properties

A summary of the core characteristics of **Acid Red 151** and Acid Fuchsin is presented below, offering a rapid comparison of their fundamental properties.

Property	Acid Red 151	Acid Fuchsin
C.I. Name	Acid Red 151	Acid Violet 19
CAS Number	6406-56-0[1]	3244-88-0
Molecular Formula	<chem>C22H15N4NaO4S</chem> [1]	<chem>C20H17N3Na2O9S3</chem> [2][3]
Molecular Weight	454.43 g/mol [1]	585.5 g/mol [2]
Chemical Class	Double Azo Dye[1]	Triarylmethane Dye[2]
Appearance	Dark red powder[1]	Dark green crystalline powder[4]
Solubility in Water	Soluble (20 g/L)[5]	Soluble (14%)[2]
λ_{max} (in water)	~510 nm	540-546 nm[2]

Spectrophotometric Performance and Applications

Acid Red 151, a double azo dye, finds its primary applications in the dyeing of textiles such as polyamide, silk, and wool, as well as in coloring leather and some plastics[1]. Its spectrophotometric analysis is crucial for quality control in these industries and for research into dye degradation and removal.

Acid Fuchsin, a sulfonated derivative of basic fuchsin, is a staple in histology and pathology laboratories[3]. It is a key component of several important staining techniques, including Masson's trichrome and Van Gieson stains, where it is used to differentiate collagen and smooth muscle fibers[2][3]. Its distinct absorption spectrum allows for the visualization and quantification of these tissue components. Commercial Acid Fuchsin is often a variable mixture of sulfonated homologues of basic fuchsin[2].

Experimental Protocols

Spectrophotometric Quantification (General Protocol)

This protocol, based on the principles of the Beer-Lambert Law, can be adapted for the quantification of both **Acid Red 151** and Acid Fuchsin in aqueous solutions.

1. Preparation of Stock Solution (100 mg/L):

- Accurately weigh 10.0 mg of the dye powder (either **Acid Red 151** or Acid Fuchsin).
- Dissolve the powder in a small amount of deionized water in a 50 mL beaker.
- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker multiple times with deionized water, adding the rinsings to the flask.
- Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
- Stopper the flask and invert it approximately 20 times to ensure thorough mixing.

2. Preparation of Standard Solutions:

- From the 100 mg/L stock solution, prepare a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, and 25 mg/L) by serial dilution using volumetric flasks and pipettes.

3. Determination of Maximum Absorbance (λ_{max}):

- Take a mid-range standard solution (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using a UV-Vis spectrophotometer.
- The wavelength at which the highest absorbance is recorded is the λ_{max} . For **Acid Red 151**, this is approximately 510 nm, and for Acid Fuchsin, it is in the range of 540-546 nm[2].

4. Generation of a Standard Curve:

- Set the spectrophotometer to the determined λ_{max} for the respective dye.
- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each of the prepared standard solutions.
- Plot a graph of absorbance versus concentration. The resulting linear plot is the standard curve.

5. Measurement of an Unknown Sample:

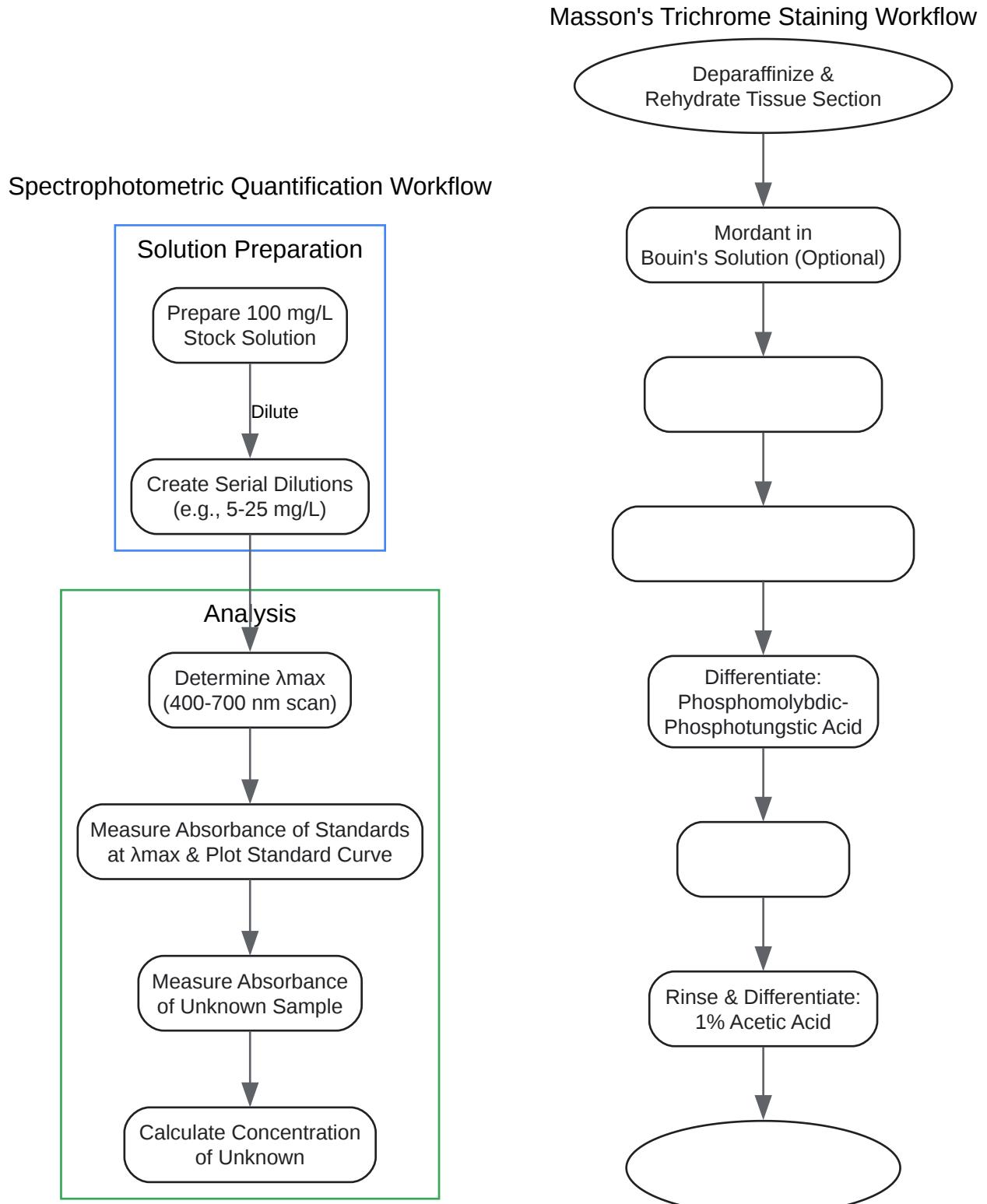
- Measure the absorbance of the unknown sample solution at the same λ_{max} .
- Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve or by using the equation of the line from the linear regression of the standard curve data.

Histological Staining: Masson's Trichrome Protocol with Acid Fuchsin

This is a widely used method in histology to differentiate collagen from muscle tissue.

Solutions Required:

- Weigert's Iron Hematoxylin: For nuclear staining.
- Biebrich Scarlet-Acid Fuchsin Solution: Contains Acid Fuchsin for staining cytoplasm, muscle, and keratin.
- Phosphomolybdic-Phosphotungstic Acid Solution: A differentiating agent.
- Aniline Blue or Light Green Solution: For counterstaining collagen.
- 1% Acetic Acid Solution: For rinsing.


Procedure:

- Deparaffinize and rehydrate tissue sections to distilled water.
- (Optional) Mordant in Bouin's solution for 1 hour at 56°C for improved staining quality, then rinse thoroughly in running tap water.
- Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
- Rinse in running warm tap water for 10 minutes, then in distilled water.

- Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. This will stain muscle, cytoplasm, and keratin red.
- Rinse in distilled water.
- Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.
- Transfer the sections directly to aniline blue (for blue collagen) or light green solution and stain for 5-10 minutes.
- Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.
- Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the key workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 4. pathnsitu.com [pathnsitu.com]
- 5. ecourses.uprm.edu [ecourses.uprm.edu]
- To cite this document: BenchChem. [Spectrophotometric comparison of Acid Red 151 and Acid Fuchsin.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583777#spectrophotometric-comparison-of-acid-red-151-and-acid-fuchsin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com